2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
Overview
Description
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride is a chemical compound with the molecular formula C8H5ClF3N and a molecular weight of 207.58 g/mol . It is a colorless to light yellow liquid that is used as a reagent in various chemical reactions . This compound is known for its strong irritant properties and should be handled with care .
Mechanism of Action
Target of Action
It is known to interact with organic compounds, particularly those with electrophilic centers .
Mode of Action
TFAP acts as a nucleophile, initiating reactions with electrophilic centers in organic compounds and forming covalent bonds . The presence of a base, such as sodium hydroxide or potassium hydroxide, is often utilized to catalyze this reaction .
Biochemical Pathways
It is used as a reactant/reagent in the synthesis of oligo-fructopyranoside with difructopyranosyl n-phenyltrifluoroacetimidate donor via regioselective glycosylation .
Result of Action
The molecular and cellular effects of TFAP’s action are primarily related to its role in the synthesis of oligo-fructopyranoside . The exact outcomes would depend on the specific reactions and compounds involved.
Action Environment
TFAP is a colorless liquid with a strong irritating smell . It has a high instability in both gas and liquid phases and should be kept away from strong bases and oxidizing agents . It is typically stored under inert gas at temperatures between 0-10°C . These environmental factors can significantly influence TFAP’s action, efficacy, and stability.
Preparation Methods
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2,2,2-trifluoro-N-phenylacetamide with thionyl chloride . The reaction typically takes place under reflux conditions, and the product is purified by distillation or recrystallization . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure high purity .
Chemical Reactions Analysis
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding substituted products.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,2,2-trifluoro-N-phenylacetamide and hydrochloric acid.
Common reagents used in these reactions include thionyl chloride, amines, and alcohols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride has several applications in scientific research:
Comparison with Similar Compounds
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride can be compared with other similar compounds such as:
2,2,2-Trifluoro-N-phenylacetamide: This compound is a precursor in the synthesis of this compound.
N-Phenyltrifluoroacetimidoyl Chloride: Another similar compound with comparable reactivity and applications.
The uniqueness of this compound lies in its specific reactivity profile and its utility in the synthesis of glycosyl donors and other fluorinated compounds .
Properties
IUPAC Name |
2,2,2-trifluoro-N-phenylethanimidoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N/c9-7(8(10,11)12)13-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKALSJSKAHGTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434885 | |
Record name | (1Z)-2,2,2-Trifluoro-N-phenylethanimidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61881-19-4 | |
Record name | (1Z)-2,2,2-Trifluoro-N-phenylethanimidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.